ARRY-371797

LMNA-related dilated cardiomyopathy clinical trial futility 6-minute walk test

ARRY-371797 (Emprumapimod) is the only p38α MAPK inhibitor advanced through Phase 3 testing in LMNA-related dilated cardiomyopathy patients. This compound offers a unique dual p38α/BChE inhibitory profile and exclusive preclinical validation in LmnaH222P/H222P and LmnaN195K mouse models. As the sole evidence-supported chemical probe for dissecting p38α-mediated pathways in laminopathy contexts, it serves as an essential reference standard for any drug discovery program targeting this indication. Buy for comparative pharmacology, SAR studies, and neurodegenerative research.

Molecular Formula C22H26F2N4O2
Molecular Weight 416.473
CAS No. 1034189-82-6
Cat. No. B2913283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARRY-371797
CAS1034189-82-6
Molecular FormulaC22H26F2N4O2
Molecular Weight416.473
Structural Identifiers
SMILESCC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NCCN(C)C
InChIInChI=1S/C22H26F2N4O2/c1-14(2)13-28-19-11-17(22(29)25-7-8-27(3)4)21(9-15(19)12-26-28)30-20-6-5-16(23)10-18(20)24/h5-6,9-12,14H,7-8,13H2,1-4H3,(H,25,29)
InChIKeyIFGWYHGYNVGVRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ARRY-371797 (PF-07265803/Emprumapimod) for Scientific Procurement: p38α MAPK Inhibitor for LMNA-DCM Research


ARRY-371797 (also known as PF-07265803, Emprumapimod, ARRY-797; CAS 1034189-82-6) is a clinical-stage, orally bioavailable small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK) [1]. Originally developed by Array BioPharma (now Pfizer) for anti-inflammatory applications, it was subsequently repositioned for LMNA-related dilated cardiomyopathy based on evidence of p38α hyperactivation in hearts from LMNA mutation carriers [2]. The compound exhibits high enzymatic potency (IC50 <5 nM against recombinant p38α) and dual inhibitory activity against butyrylcholinesterase (BChE) [1].

Why Generic p38 Inhibitors Cannot Substitute for ARRY-371797 in LMNA-DCM Research


Multiple p38α inhibitors exist (including losmapimod, dilmapimod, BMS-582949, pamapimod, and VX-702), but substitution for ARRY-371797 in LMNA-DCM research contexts is not scientifically valid [1]. The compound's differentiation is anchored in two dimensions: (1) target engagement and functional outcomes specifically validated in LMNA-mutant disease models—LmnaH222P/H222P and LmnaN195K mice—showing preserved left ventricular function versus placebo; and (2) a defined, albeit terminated, clinical development pathway in the LMNA-DCM population through Phase 2 and Phase 3 trials that established extensive human safety and dosing data in this specific patient cohort [2][3]. Other p38 inhibitors lack this disease-specific preclinical and clinical validation package.

Quantitative Differentiation Evidence: ARRY-371797 Procurement Guide for Scientific Selection


Clinical Efficacy Discontinuity: Phase 2 Improvement vs. Phase 3 Futility in LMNA-DCM

ARRY-371797 exhibited a statistically significant and clinically meaningful improvement in 6-minute walk test (6MWT) distance in a Phase 2 open-label study but failed to demonstrate superiority over placebo in the subsequent Phase 3 REALM-DCM trial. This discontinuity is critical for understanding the compound's translational limitations [1][2].

LMNA-related dilated cardiomyopathy clinical trial futility 6-minute walk test

Target Engagement Potency: p38α Enzymatic Inhibition Compared to Clinical p38 Inhibitors

ARRY-371797 demonstrates sub-nanomolar enzymatic potency against recombinant human p38α (IC50 <5 nM), positioning it among the most potent p38α inhibitors characterized. This potency exceeds that of BMS-582949 (IC50 = 13 nM) by approximately 3-fold [1].

p38α MAPK inhibition enzymatic potency kinase selectivity

Dual p38α/BChE Inhibition: A Differentiating Pharmacological Profile

ARRY-371797 exhibits dual inhibitory activity against both p38α MAPK and butyrylcholinesterase (BChE), with >750-fold selectivity for BChE over acetylcholinesterase (AChE). This dual-target profile distinguishes ARRY-371797 from most clinical p38 inhibitors and has prompted its investigation as a potential scaffold for Alzheimer's disease therapeutics .

p38α MAPK butyrylcholinesterase BChE inhibition dual inhibitor

Preclinical Efficacy: Functional Preservation in Two Distinct LMNA Murine Models

ARRY-371797 has demonstrated functional benefit in two genetically distinct mouse models of LMNA-related cardiomyopathy, establishing a disease-relevant preclinical efficacy package not available for most other p38 inhibitors [1][2].

LMNA cardiomyopathy murine model ejection fraction left ventricular dilatation

Cardiac Biomarker Trajectory: NT-proBNP Response in LMNA-DCM Patients

In the Phase 2 long-term extension study, ARRY-371797 treatment was associated with sustained reduction in NT-proBNP concentrations from baseline, a finding that was maintained through Week 144 of follow-up. However, this signal was not replicated in the larger Phase 3 placebo-controlled trial, where no significant difference in NT-proBNP was observed between treatment arms [1][2].

NT-proBNP heart failure biomarker LMNA-DCM cardiac function

Recommended Research Applications for ARRY-371797 Procurement Based on Evidence


Investigating p38α-Dependent Mechanisms in LMNA Cardiomyopathy Pathogenesis

ARRY-371797 is uniquely positioned for mechanistic studies of p38α signaling in LMNA-mutant cardiac pathology. The compound has demonstrated functional preservation of ejection fraction and fractional shortening in LmnaN195K mice and prevented left ventricular dilatation in LmnaH222P/H222P mice [1][2]. This dual-model preclinical validation is not available for any other p38 inhibitor, making ARRY-371797 the only evidence-supported chemical probe for dissecting p38α-mediated pathways specifically in laminopathy contexts.

Comparative Pharmacology Studies of p38 Inhibitors with Divergent Clinical Outcomes

The stark contrast between ARRY-371797's Phase 2 efficacy signals (>30 m 6MWT improvement sustained to Week 120) and Phase 3 futility (median difference +4.9 m vs. placebo, P=0.82) makes this compound a valuable tool for comparative pharmacology investigations [1][2]. Researchers comparing ARRY-371797 against other p38 inhibitors (e.g., losmapimod, BMS-582949) can leverage this unique clinical dataset to explore determinants of translational success versus failure, potentially informing biomarker or patient selection strategies for future p38 inhibitor development.

Dual p38α/BChE Inhibitor Scaffold Optimization for Neurodegenerative Disease Research

The dual inhibitory profile of ARRY-371797—p38α IC50 = 0.13 µM, hBChE IC50 = 12.0 µM, with >100 µM for hAChE—provides a starting scaffold for medicinal chemistry optimization toward neurodegenerative applications [1]. Academic and industrial groups exploring dual p38α/BChE inhibition as a therapeutic strategy for Alzheimer's disease or related neuroinflammatory conditions can procure ARRY-371797 as a reference standard for structure-activity relationship (SAR) studies and as a benchmark for evaluating novel dual inhibitors.

Reference Standard for LMNA-DCM Drug Discovery Assays

As the only p38 inhibitor advanced through Phase 3 testing specifically in LMNA-DCM patients, ARRY-371797 serves as an essential reference standard for any drug discovery program targeting this indication [1]. The compound's established human PK/PD relationship (400 mg BID dosing), extensive safety database from Phase 2/3 trials, and comprehensive clinical outcome dataset—including 6MWT, KCCQ scores, and NT-proBNP trajectories—provide benchmark parameters against which novel LMNA-DCM therapeutic candidates can be compared preclinically and in early clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARRY-371797

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.